Benfuresate
Description
Contextualization within Benzofuran (B130515) Herbicides and Lipid Synthesis Inhibitors
Benfuresate is classified as a benzofuranyl alkylsulfonate herbicide. herts.ac.ukfsc.go.jp Herbicides within the benzofuran chemical family are known to inhibit the growth of plant shoots by affecting meristematic growth, cell division, and the formation of the cuticle, which ultimately retards plant development. researchgate.netcambridge.org
The mode of action for this compound is the inhibition of lipid synthesis. herts.ac.ukscientificlabs.comresearchgate.netfishersci.com This places it in a group of herbicides that interfere with the production of essential fatty acids, which are crucial components of plant cell membranes, waxes, and cuticles. cambridge.orgumn.edu The Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA) classify herbicides based on their mode of action to aid in resistance management. This compound falls under Group 15 (formerly Group K3/N), which specifically targets the inhibition of very-long-chain fatty acid (VLCFA) synthesis. hracglobal.comweedscience.orgjst.go.jp
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₆O₄S herts.ac.uk |
| Molecular Weight | 256.32 g/mol cymitquimica.comchemeo.com |
| CAS Number | 68505-69-1 herts.ac.uk |
| Appearance | Brown viscous liquid (may solidify at room temperature) pssj2.jp |
| Water Solubility | 0.261 g/L (at 25°C) pssj2.jp |
| logPoct/wat | 2.085 chemeo.com |
Evolution of Research on Very-Long-Chain Fatty Acid (VLCFA) Elongase Inhibitors
Very-long-chain fatty acids (VLCFAs), which are fatty acids with 20 or more carbon atoms, are vital for various cellular functions in plants, including the formation of hydrophobic polymers that make up the leaf cuticle. pnas.orgspringermedizin.de The biosynthesis of VLCFAs occurs through a series of reactions catalyzed by a membrane-bound elongase multi-enzyme complex. pnas.org
Herbicides that inhibit VLCFA elongases are a cornerstone of residual weed control for numerous crops. cambridge.orgresearchgate.net These herbicides typically work by inhibiting the initial shoot development of susceptible weed species, thus preventing their emergence and growth. cambridge.orgresearchgate.net The first VLCFA inhibitor, EPTC, was developed in 1958. cambridge.org Since then, research has led to the discovery of several other chemical families with this mode of action, including α-chloroacetamides, oxyacetamides, and isoxazolines. cambridge.orgresearchgate.net
Research has revealed that herbicides in this class, including this compound, often act as pro-herbicides. This means the applied form of the chemical is not the active toxin. Upon absorption by the plant, it undergoes metabolic activation to become phytotoxic. pressbooks.pub Studies using metabolic profiling have shown that this compound-treated plants exhibit changes in primary metabolites, although these changes can be less dramatic compared to other herbicides. mpg.de Phenotypic analysis of Arabidopsis thaliana treated with this compound showed symptoms like organ fusion, which is consistent with the inhibition of VLCFA synthesis. nih.gov
Recent research continues to explore the specific enzymatic targets of these herbicides. It has been found that many inhibit the condensing enzyme, VLCFA synthase, which has a conserved cysteine residue in its active site. cambridge.orgresearchgate.net The herbicide molecule performs a nucleophilic attack on this residue, disrupting the enzyme's function. cambridge.orgresearchgate.net Studies have also shown that dimesulfazet, another herbicide, induces symptoms in plants that are visually indistinguishable from those caused by this compound, suggesting they may inhibit the same steps in the VLCFA biosynthesis pathway. jst.go.jpjst.go.jp
The ongoing investigation into VLCFA elongase inhibitors is crucial for developing new herbicides and managing the growing issue of herbicide-resistant weeds. cambridge.orgresearchgate.net As of August 2023, 13 weed species have been documented to be resistant to VLCFA inhibitors. cambridge.orgresearchgate.net
Table 2: Chemical Families of VLCFA-Inhibiting Herbicides
| Chemical Family | Examples |
|---|---|
| α-Chloroacetamides | Alachlor, Metolachlor pressbooks.pub |
| α-Oxyacetamides | |
| α-Thioacetamides | Anilofos, Piperophos cambridge.org |
| Azolyl-carboxamides | Cafenstrole, Fentrazamide hracglobal.com |
| Benzofurans | This compound , Ethofumesate (B166128) hracglobal.com |
| Isoxazolines | Pyroxasulfone, Fenoxasulfone cambridge.org |
| Oxiranes | Tridiphane, Indanofan cambridge.org |
| Thiocarbamates | EPTC, Thiobencarb cambridge.orgpressbooks.pub |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-4-17(13,14)16-9-5-6-11-10(7-9)12(2,3)8-15-11/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQSRQPXXMTJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)OC1=CC2=C(C=C1)OCC2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058160 | |
| Record name | Benfuresate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68505-69-1 | |
| Record name | Benfuresate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68505-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benfuresate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068505691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benfuresate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-3,3-dimethyl-5-benzofurylethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BENFURESATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E3V59Y698 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Herbicidal Action: a Biochemical and Molecular Investigation
Disruption of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis
The primary mode of action of benfuresate is the inhibition of the synthesis of VLCFAs, which are fatty acids with chain lengths of 18 carbons or more. pnas.org These molecules are crucial for various developmental and structural processes in plants. The inhibition of VLCFA biosynthesis is a common mechanism for several groups of herbicides, including the chemical class to which this compound belongs. pnas.orgcambridge.orgresearchgate.net
Specific Enzyme Targets and Their Inhibition (e.g., 3-ketoacyl-CoA synthase)
The biosynthesis of VLCFAs is carried out by a multi-enzyme complex located in the endoplasmic reticulum. A key rate-limiting step in this pathway is the condensation reaction catalyzed by 3-ketoacyl-CoA synthases (KCS), also known as VLCFA elongases. cambridge.org Research has indicated that this compound's inhibitory action is directed at these KCS enzymes.
Studies on the model plant Arabidopsis thaliana have shown that treatment with this compound leads to the repression of genes encoding specific KCS isoforms. Notably, the expression of 3-ketoacyl-CoA synthase 6 (KCS6) and 3-ketoacyl-CoA synthase 11 (KCS11) is repressed by this compound. uniprot.org KCS6 is known to be a major condensing enzyme involved in the production of C24 fatty acids, which are essential for cuticular wax and pollen coat lipid biosynthesis.
While direct biochemical assays detailing the binding and inhibition of purified KCS enzymes by this compound are not extensively documented in the public literature, the repression of KCS gene expression is a significant finding. This suggests that this compound may interfere with the signaling pathways that regulate the transcription of these crucial enzymes, in addition to any direct enzymatic inhibition.
Impairment of Lipid Synthesis and Cuticular Wax Formation
VLCFAs are essential precursors for the synthesis of various lipids that form the protective outer layers of plants. These include cuticular waxes and suberin, which create a barrier against water loss and environmental stresses. pnas.org By inhibiting the production of VLCFAs, this compound effectively halts the synthesis of these vital components. pnas.org
Cellular and Physiological Consequences in Susceptible Plants
The biochemical disruption caused by this compound manifests in a range of detrimental cellular and physiological effects in susceptible plants, ultimately leading to growth arrest and death.
Inhibition of Meristematic Growth and Cell Division
VLCFAs are integral components of cellular membranes and are crucial for the dynamic processes of cell division (cytokinesis) and expansion. biologists.com The depletion of VLCFAs has been shown to directly interfere with cell plate formation during cytokinesis in Arabidopsis thaliana. biologists.com Inhibition of VLCFA elongase activity can lead to delayed cell plate expansion and the formation of binucleated cells, indicating a failure to complete cell division. biologists.com
Manifestations in Plant Development and Morphology
The cellular-level disruptions caused by this compound lead to distinct and observable morphological changes in susceptible plants. In Arabidopsis thaliana, treatment with this compound results in shrinking and greening of newly emerged leaves. A particularly characteristic symptom is the development of "fiddlehead-like" inflorescences, where the flowering stems are malformed and curled, a phenotype also observed with other VLCFA-inhibiting herbicides. These morphological aberrations are a direct visual representation of the underlying inhibition of cell division and expansion necessary for normal plant development.
Comparative Biochemical Profiling with Structurally Related Herbicides
This compound belongs to the benzofuran (B130515) chemical family and is classified by the Herbicide Resistance Action Committee (HRAC) as a Group 15 herbicide, which includes inhibitors of VLCFA synthesis. cambridge.orgresearchgate.net Comparing its biochemical profile with other herbicides in this group provides insights into its specific mode of action.
Flufenacet (B33160) , an oxyacetamide herbicide, also inhibits VLCFA synthesis and induces similar "fiddlehead" phenotypes in plants. However, studies using a yeast heterologous expression system have shown that flufenacet can inhibit a broad range of VLCFA elongase enzymes. In the same system, HRAC class N herbicides, which include This compound and another benzofuran, ethofumesate (B166128) , did not show significant inhibition of the tested elongase activities. pnas.org This suggests a potential difference in their interaction with the target enzymes or that these herbicides may require metabolic activation within the plant to become effective inhibitors. pnas.org
A newer herbicide, dimesulfazet , has been shown to cause visually indistinguishable symptoms to both this compound and flufenacet in Arabidopsis, including the characteristic fiddlehead-like inflorescences. This strong phenotypic similarity points to a shared primary target in the VLCFA biosynthesis pathway.
The following table provides a summary of the biochemical comparisons between this compound and related herbicides.
| Feature | This compound | Flufenacet | Ethofumesate | Dimesulfazet |
| Chemical Family | Benzofuran | Oxyacetamide | Benzofuran | Sulfonanilide |
| HRAC Group | 15 (VLCFA Inhibition) | 15 (VLCFA Inhibition) | 15 (VLCFA Inhibition) | 15 (VLCFA Inhibition) |
| Primary Target | VLCFA Elongases (KCS) | VLCFA Elongases (KCS) | VLCFA Elongases (KCS) | VLCFA Elongases (KCS) |
| Observed Phenotype | "Fiddlehead-like" inflorescences | "Fiddlehead-like" inflorescences | Similar to other VLCFA inhibitors | "Fiddlehead-like" inflorescences |
| Inhibition in Yeast System | No significant inhibition observed in some studies | Broad inhibition of elongases | No significant inhibition observed in some studies | Not reported in these studies |
This comparative analysis highlights that while several herbicides converge on the inhibition of VLCFA biosynthesis, subtle differences in their chemical structure and interaction with the target enzymes may exist.
Chemical Synthesis Pathways and Rational Design of Derivatives
Established Synthetic Routes of Benfuresate
The primary established industrial synthesis of this compound, as outlined in patent literature, involves a specific intramolecular cyclization reaction. The process is designed for efficient and large-scale production of the 2,3-dihydro-3,3-dimethylbenzofuran-5-yl ethanesulfonate (B1225610) molecule.
The key transformation in the synthesis of this compound is the cyclization of an intermediate compound, 4-hydroxy-3-(2-hydroxy-1,1-dimethylethyl)phenyl ethanesulphonate. This reaction is achieved by treating the intermediate with thionyl chloride in a suitable solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the ring-closing process, leading to the formation of the characteristic benzofuran (B130515) structure of this compound. Following the reaction, the product is isolated through extraction and purification steps.
The specific conditions and reactants for this process are detailed below:
Table 1: Reactants and Conditions for this compound Synthesis
| Component | Role | Details | Reference |
|---|---|---|---|
| 4-hydroxy-3-(2-hydroxy-1,1-dimethylethyl)phenyl ethanesulphonate | Reactant (Precursor) | The primary starting material containing the necessary phenyl, ethylsulfonate, and hydroxy-dimethyl-ethyl groups. | |
| Thionyl chloride | Reagent | Acts as a dehydrating and cyclizing agent to facilitate the formation of the furan (B31954) ring. | |
| Dimethylformamide (DMF) | Solvent | Provides the reaction medium. | |
| Heating | Condition | The reaction is conducted at an elevated temperature (around 100°C) for several hours to ensure completion. |
Exploration of Novel Herbicidal Derivatives
The search for new herbicidal compounds often involves the chemical modification of an existing active molecule like this compound to create derivatives or analogs. The goal is to discover new compounds with improved properties, such as a broader weed control spectrum or enhanced crop safety. Research in this area can follow two main paths: the synthesis of direct structural analogs or the creation of synergistic mixtures with other herbicides.
While specific research detailing the synthesis and testing of a wide range of direct this compound derivatives is not extensively documented in publicly available literature, significant research has gone into combining this compound with other classes of herbicides. This approach aims to achieve synergistic effects, where the combined herbicidal activity is greater than the sum of the individual components. google.comgoogle.com For example, mixtures of this compound with compounds like bensulfuron-methyl, pyrazosulfuron-ethyl, and mefenacet (B1676149) have been explored to improve the spectrum of weed control, particularly in rice cultivation. google.comgoogle.com
The synthesis of novel benzofuran derivatives for various biological applications is an active area of chemical research. vulcanchem.comacs.org These synthetic strategies, which involve modifying the benzofuran core, could theoretically be applied to create novel this compound analogs for herbicidal screening. The development of new herbicides is a continuous process, with many companies designing and synthesizing novel molecules that may act on various plant-specific biological pathways. beilstein-journals.orgmdpi.comrsc.orgmdpi.comresearchgate.net
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies in Herbicide Development
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental pillars in the rational design of new agrochemicals.
Structure-Activity Relationship (SAR) is a qualitative approach that correlates the structural features of a molecule with its biological activity. gardp.org Through SAR, medicinal and agrochemical chemists make systematic modifications to a lead compound's structure—for instance, by adding, removing, or changing functional groups—and observe how these changes affect its efficacy. nih.govgpatindia.comnih.gov This helps in identifying the key parts of the molecule (the pharmacophore) responsible for its biological action.
Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical extension of SAR. mst.dk QSAR models aim to find a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their biological activities. nih.govbrieflands.com These descriptors can include physicochemical properties like lipophilicity (LogP), electronic properties, and steric parameters. A robust QSAR model can predict the activity of newly designed, unsynthesized molecules, thereby saving significant time and resources in the discovery process. researchgate.net
While SAR and QSAR are crucial tools, detailed, publicly accessible studies specifically focused on the this compound molecule are limited. The effectiveness of QSAR studies often depends on having a well-defined biological target. Recent research suggests that this compound and other related herbicides act by inhibiting very-long-chain fatty acid elongases (VLCFAEs). oat-agrio.co.jpnih.gov This mode of action is shared by several other herbicide classes. cambridge.org The absence of a precisely identified binding site on the target enzyme can make the development of highly specific QSAR models challenging. Metabolic profiling studies can, however, help to distinguish herbicides based on their mode of action by observing their downstream effects on plant metabolism. nih.gov
Mentioned Compounds
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 4-hydroxy-3-(2-hydroxy-1,1-dimethylethyl)phenyl ethanesulphonate |
| This compound (2,3-dihydro-3,3-dimethylbenzofuran-5-yl ethanesulfonate) |
| Bensulfuron-methyl |
| Dimethylformamide (DMF) |
| Mefenacet |
| Pyrazosulfuron-ethyl |
| Thionyl chloride |
Environmental Fate and Degradation Research of Benfuresate
Dynamics of Degradation in Environmental Matrices
The breakdown of benfuresate in the environment is influenced by both biological and chemical factors present in different matrices, particularly soil.
Persistence and Mobility in Soil Systems
The persistence of a pesticide is often measured by its half-life (DT₅₀), which is the time it takes for 50% of the initial amount to degrade. fao.org this compound is classified as a non-persistent herbicide in soil systems. herts.ac.uk Laboratory studies have determined its typical aerobic soil degradation half-life (DT₅₀) to be around 18 to 19 days. herts.ac.uk Field research corroborates this, showing a half-life of less than three weeks in different soil types. bcpc.org This relatively rapid degradation suggests a low potential for long-term accumulation in the soil. herts.ac.uk
Table 1: Soil Degradation and Mobility Properties of this compound
| Parameter | Value/Classification | Source |
|---|---|---|
| Persistence Classification | Non-persistent | herts.ac.uk |
| Soil Degradation Half-Life (DT₅₀) - Typical | 18 days | herts.ac.uk |
| Soil Degradation Half-Life (DT₅₀) - Lab (20°C) | 19 days | herts.ac.uk |
| Soil Degradation Half-Life (DT₅₀) - Field | < 3 weeks | bcpc.org |
| Mobility Classification | Moderately mobile | herts.ac.uk |
| Primary Degradation End Product | Soil bound residues | bcpc.org |
Plant Metabolism of this compound
Once a herbicide is taken up by a plant, it undergoes a series of metabolic processes that determine its effectiveness and fate within the botanical system.
Uptake and Translocation within Botanical Systems
The entry of soil-applied herbicides into plants primarily occurs through root uptake, with subsequent movement, or translocation, throughout the plant's vascular system. nih.govplos.org For this compound, the main site of uptake by weeds is the emerging shoot as it passes through the treated soil layer. oat-agrio.co.jp The efficiency of root uptake and translocation to the shoots is influenced by the chemical's properties and various plant-specific and environmental factors. nih.gov Following uptake, many herbicides are transported acropetally (upwards) through the xylem with the transpiration stream. researchgate.net The level of activity for this compound following direct foliar application is reported to be poor, highlighting the importance of soil-to-shoot uptake. oat-agrio.co.jp
Metabolic Transformations and Conjugation Reactions
Plants metabolize foreign compounds (xenobiotics) like herbicides through a multi-phase process to detoxify them. fao.orgeuropa.eu
Phase I: Involves reactions such as oxidation, reduction, and hydrolysis, which introduce or expose functional groups on the herbicide molecule. europa.eu
Phase II: The modified compound is then conjugated (bound) with endogenous molecules like sugars (e.g., glucose) or amino acids. europa.eu This process generally increases the water solubility of the metabolite.
Phase III: The conjugated metabolites are often sequestered into cellular compartments like the vacuole or incorporated into insoluble cell wall components, effectively removing them from further metabolic activity. fao.org
In the case of this compound, its metabolism in plants leads to the formation of various derivative compounds. researchgate.net Research suggests that this compound acts by inhibiting very-long-chain fatty acid elongases (VLCFAEs), which are enzymes involved in the biosynthesis of long-chain fatty acids. oat-agrio.co.jp The metabolic changes observed in plants treated with this compound are a direct consequence of this primary mode of action and the plant's subsequent detoxification response. nih.govjst.go.jp
Mechanisms of Resistance in Plant Systems to Benfuresate
Target-Site Resistance Mechanisms
Target-site resistance (TSR) occurs when a genetic mutation alters the herbicide's target enzyme, reducing the binding affinity of the herbicide without compromising the enzyme's essential function for the plant. nih.gov
Genetic Basis of Enzyme Insensitivity (e.g., ACCase, VLCFA elongases)
The primary mode of action for benfuresate is the inhibition of very-long-chain fatty acid (VLCFA) elongases, enzymes critical for the synthesis of fatty acids with 20 or more carbons. oat-agrio.co.jpjst.go.jp These VLCFAs are essential for forming hydrophobic polymers in the cuticle, which protect the plant, and are vital for cell division and differentiation. researchgate.net this compound is classified as a Group 15 (formerly Group K3/N) herbicide and does not inhibit acetyl-CoA carboxylase (ACCase), the target for Group 1 herbicides. cambridge.orgherts.ac.uk
To date, there are no documented cases of weed populations developing target-site resistance to this compound through specific mutations in VLCFA elongase genes. Research suggests a compelling reason for this rarity: herbicides in this class, including this compound, appear to inhibit multiple VLCFAE enzymes simultaneously. researchgate.netpnas.org For a plant to develop target-site resistance, it would likely need to acquire mutations in several different elongase genes, a far less probable genetic event than the single point mutations that confer resistance to many other herbicide classes. nih.govresearchgate.net This multi-target inhibition is a key factor in the low incidence of resistance to VLCFA inhibitors. pnas.orguark.edu
| Resistance Mechanism Type | Example Herbicide Class | Typical Genetic Basis | Likelihood of Evolution | Applicability to this compound |
|---|---|---|---|---|
| Single-Gene Target-Site Resistance | ALS Inhibitors (Group 2) | A single nucleotide polymorphism (SNP) in the ALS gene. nih.gov | High | Not applicable; this compound has a different target. |
| Multi-Enzyme Target-Site Resistance (Hypothesized) | VLCFA Inhibitors (Group 15) | Requires mutations in multiple VLCFA elongase genes. pnas.org | Very Low | This is the hypothesized reason for the rarity of target-site resistance to this compound. researchgate.netpnas.org |
Non-Target-Site Resistance Mechanisms
Non-target-site resistance (NTSR) encompasses a range of mechanisms that reduce the amount of active herbicide reaching the target site. nih.govnih.gov These are generally more complex than TSR and can sometimes confer cross-resistance to herbicides with different modes of action. nih.gov
Enhanced Detoxification through Metabolic Pathways
One of the most common forms of NTSR is enhanced metabolic detoxification, where the resistant plant can rapidly break down the herbicide into non-toxic metabolites. nih.gov This process often involves large enzyme families such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases. nih.gov
Specific research into this compound metabolism has yielded intriguing results. A study using transgenic rice plants expressing certain human P450 enzymes (CYP1A1, CYP2B6, and CYP2C19) found that these plants, while resistant to other herbicides, remained susceptible to this compound. researchgate.net This indicates that these specific P450s are not capable of effectively detoxifying this compound. Interestingly, the same study noted that the related benzofuran (B130515) herbicide, ethofumesate (B166128), was metabolized by CYP2B6. researchgate.net
Another study on Arabidopsis thaliana noted that treatment with this compound caused less dramatic changes in the plant's primary metabolites compared to other herbicides, which may suggest it is not as readily metabolized by the plant's native detoxification systems. nih.gov While no specific plant enzyme has been identified as responsible for this compound resistance, these findings suggest that the pathways for its detoxification are highly specific.
| Enzyme System | Function in Herbicide Resistance | Observed Role in this compound Metabolism |
|---|---|---|
| Cytochrome P450s (CYPs) | Oxidize herbicides, often as the first step in detoxification (Phase I). frontiersin.org | Transgenic rice expressing human CYP1A1, CYP2B6, and CYP2C19 did not show resistance to this compound. researchgate.net |
| Glutathione S-Transferases (GSTs) | Conjugate herbicides with glutathione, making them more water-soluble and less toxic (Phase II). nih.gov | No specific GST has been identified for this compound detoxification in resistant weeds. Safeners that induce GSTs are effective for other herbicide classes. nih.govresearchgate.net |
Altered Herbicide Absorption and Translocation
Resistance can also be achieved by reducing the uptake (absorption) of the herbicide into the plant or limiting its movement (translocation) to the target site. ucanr.eduresearchgate.net this compound is primarily absorbed by the emerging shoot as it grows through the treated soil layer, and it exhibits poor uptake through mature leaves. oat-agrio.co.jp A resistance mechanism could theoretically involve a modification of the cuticle or cell membranes of the shoot that would reduce absorption.
Reduced translocation of a herbicide from the point of uptake to the meristematic tissues where it acts is another established NTSR mechanism. ucanr.edu For example, some glyphosate-resistant weeds function by sequestering the herbicide in the vacuole of treated cells, preventing it from reaching the rest of the plant. While this mechanism has not been documented specifically for this compound, it has been implicated as a possible NTSR mechanism for the related herbicide ethofumesate in resistant Poa annua populations. bioone.org
Research on Resistance Evolution and Management Strategies
The evolution of resistance to this compound is considered a low-risk event due to its likely polygenic nature for target-site resistance. pnas.orguark.edu The continued effectiveness of VLCFA inhibitors for over 50 years supports this assessment. pnas.org However, the potential for NTSR, which can evolve under pressure from various herbicides, means that proactive management is essential. ucanr.edu
Management strategies for this compound are focused on prevention to maintain its long-term efficacy. croplife.org.au Key strategies include:
Herbicide Rotation: The most critical strategy is the rotation of herbicide modes of action. hracglobal.comgreenwayweedsolutions.com Since this compound (Group 15) has a different target site than many commonly used herbicides (e.g., Group 2 ALS inhibitors or Group 9 glyphosate), it is a valuable tool for controlling weeds that have developed resistance to those other classes. nih.govweedscience.org
Use of Tank Mixes: Applying a tank mix of two or more herbicides with different modes of action that are both effective on the target weed can significantly delay resistance. croplife.org.augrowiwm.org Any individual weed surviving one mode of action is likely to be controlled by the other.
| Year | Crop | Weed Target | Herbicide Program Example | Mode of Action Group(s) | Resistance Management Principle |
|---|---|---|---|---|---|
| Year 1 | Rice | Broadleaf weeds & Sedges | This compound (Pre-emergence) | Group 15 | Use of effective MOA. |
| Year 2 | Soybean | Broad-spectrum | Glyphosate (Post-emergence, on GR crop) | Group 9 | Rotation to a different mode of action. |
| Year 3 | Rice | ALS-resistant sedges | This compound + Bifenox (Pre-emergence) | Group 15 + Group 14 | Use of a mixture with two modes of action. |
| Year 4 | Corn | Broad-spectrum | Atrazine + Mesotrione (Post-emergence) | Group 5 + Group 27 | Rotation to different modes of action. |
Advanced Analytical Methodologies for Benfuresate Quantification and Characterization
Chromatographic Techniques for Residue Analysis
Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone for the analysis of benfuresate residues. hpc-standards.com These techniques offer the high selectivity and sensitivity required to detect and quantify trace levels of the herbicide in complex samples.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is a preferred technique for the analysis of volatile and semi-volatile organic compounds, including many pesticides. thermofisher.com In a typical GC-MS setup, the sample is vaporized and separated into its components in the gas chromatograph before being ionized and detected by the mass spectrometer. thermofisher.com
For enhanced selectivity and to minimize matrix interference, tandem mass spectrometry (MS/MS) is often employed. phenomenex.com In GC-MS/MS, a precursor ion is selected in the first quadrupole, fragmented, and then specific product ions are monitored in the second quadrupole, a process known as multiple reaction monitoring (MRM). ca.gov This targeted approach significantly improves the signal-to-noise ratio, making it ideal for trace residue analysis.
However, the thermal stability of this compound is a critical consideration in GC analysis. Studies have shown that this compound can undergo thermal decomposition in the hot injector port of the gas chromatograph, leading to the formation of breakdown products and inaccurate quantification. researchgate.net To circumvent this issue, techniques such as cool on-column injection, where the sample is introduced directly onto the column at a lower temperature, have been successfully employed to prevent decomposition and allow for the determination of the intact this compound molecule. researchgate.net
A study focusing on the determination of this compound highlighted the influence of thermal decomposition on its chromatographic response. researchgate.net The use of a split/splitless injector resulted in the degradation of this compound, whereas an on-column injector at an optimized temperature of 200°C yielded a single, sharp peak corresponding to the intact compound, enabling a reliable calibration curve in the 0.6-4 ng range. researchgate.net
Table 1: GC-MS/MS Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Injector Type | On-Column | researchgate.net |
| Injector Temperature | 200°C | researchgate.net |
| Carrier Gas | Helium | jst.go.jp |
| Ionization Mode | Electron Ionization (EI+) | jst.go.jp |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | jst.go.jp |
This table presents optimized conditions for the analysis of this compound using GC-MS/MS to avoid thermal degradation.
Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, making it a suitable alternative to GC-MS for this compound analysis. thermofisher.com LC-MS couples the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive detection of mass spectrometry. thermofisher.combund.de
Modern multi-residue methods frequently utilize LC combined with tandem mass spectrometry (LC-MS/MS) to simultaneously detect a large number of pesticides in a single analytical run. bund.de The use of electrospray ionization (ESI) is common for ionizing the compounds separated by the LC column before they enter the mass spectrometer. ca.gov
Research has demonstrated the successful application of LC-MS for the multi-residue screening of pesticides, including this compound, in various food matrices like fruits, vegetables, and rice. researchgate.net One such method involved supercritical fluid extraction (SFE) for sample preparation, followed by LC-MS analysis using electrospray ionization in selected ion monitoring (SIM) mode, which significantly improved the quantitative and qualitative analysis by reducing interfering peaks compared to UV detection. researchgate.net
Table 2: LC-MS Method for Multi-Residue Pesticide Analysis Including this compound
| Parameter | Details | Reference |
| Sample Preparation | Supercritical Fluid Extraction (SFE) | researchgate.net |
| Chromatography | Liquid Chromatography (LC) | researchgate.net |
| Ionization | Electrospray Ionization (ESI) | researchgate.net |
| Detection Mode | Selected Ion Monitoring (SIM) | researchgate.net |
| Detection Limits | 0.04–148 ng/g | researchgate.net |
This table summarizes a validated LC-MS method for the determination of this compound among other pesticides in agricultural products.
High-resolution mass spectrometry (HRMS) has emerged as a powerful tool in residue analysis, offering significant advantages over traditional low-resolution mass spectrometry. phenomenex.com HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers, provide high mass accuracy and resolving power, enabling the unequivocal identification of compounds and the reduction of matrix interferences. phenomenex.commdpi.com
The capability of HRMS to perform full-scan data acquisition allows for both targeted and non-targeted screening. mdpi.com This means that in addition to quantifying known compounds like this compound, it is also possible to retrospectively analyze the data for other potential contaminants or transformation products without the need for re-injection. phenomenex.com
GC coupled with HRMS, particularly with Orbitrap technology, has been shown to be a potent combination for the analysis of pesticide residues. nih.gov A study on the rapid screening of 352 pesticide residues in chrysanthemum flowers using GC-Orbitrap-MS demonstrated the high efficiency of this technique for identification and quantification in full-scan mode. nih.gov this compound was included in this multi-residue method, highlighting the capability of HRMS to handle complex matrices and a large number of analytes. nih.gov Similarly, LC coupled with Q-TOF HRMS has been used to develop wide-scope screening methods for hundreds of chemical contaminants, including this compound, in aquaculture products. nih.gov
Table 3: High-Resolution Mass Spectrometry Parameters for this compound Screening
| Technique | Mass Analyzer | Key Feature | Application | Reference |
| GC-HRMS | Orbitrap | High mass accuracy (sub-ppm) | Multi-residue screening in complex matrices | nih.gov |
| LC-HRMS | Q-TOF | Full-scan data acquisition | Wide-scope screening of contaminants | nih.gov |
This table illustrates the application of different HRMS platforms for the comprehensive analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Spectrometric Methods (e.g., Photo-induced Chemiluminescence in Flow Systems)
Spectrometric methods offer alternative or complementary approaches to chromatographic techniques for the determination of this compound. Photo-induced chemiluminescence (PICL) in a flow injection (FI) system is a notable example. researchgate.net This technique involves irradiating the analyte with ultraviolet (UV) light to convert it into a photoproduct that exhibits enhanced chemiluminescence. libretexts.org
The combination of flow injection techniques with chemiluminescence detection provides highly sensitive and automated systems for the analysis of various pesticides. researchgate.net In the case of this compound, a method has been developed where its photo-induced chemiluminescence is measured, offering a selective and sensitive means of quantification. sigmaaldrich.cn The process typically involves on-line photoreaction of the analyte in a suitable medium, followed by reaction with an oxidizing agent to produce the chemiluminescent signal. researchgate.net
The advantages of PICL methods include high sensitivity, selectivity, and the potential for high sample throughput due to automation. libretexts.org The use of light for derivatization is also environmentally friendly and can be performed under ambient conditions. libretexts.org
Applications in Metabolomic and Lipidomic Profiling of Treated Plants
Understanding the biochemical effects of herbicides is crucial for developing more effective and safer compounds. Metabolomic and lipidomic profiling are powerful "omics" technologies that provide a comprehensive snapshot of the metabolic state of an organism in response to a stressor, such as herbicide treatment.
Metabolomic studies on plants treated with this compound have been conducted using GC-MS. nih.govnih.gov These studies aim to identify and quantify a wide range of primary metabolites to understand the herbicide's mode of action. nih.gov In one such study, a comprehensive metabolic phenotyping of Arabidopsis thaliana was performed following treatment with several herbicides, including this compound. nih.gov While the changes in primary metabolites were less dramatic for this compound compared to other herbicides, the analysis of polar metabolites still allowed for a clear separation between the different compounds tested. nih.govnih.gov However, it was noted that this approach had limitations in providing direct clues to the mode of action of very long-chain fatty acid elongase inhibitors like this compound. nih.gov
In another study, a metabolomic analysis of Echinochloa crus-galli treated with this compound and other herbicides was performed using GC-MS/MS for primary metabolites and LC-MS for lipids. jst.go.jpjst.go.jp Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) of the metabolome data clustered this compound with other herbicides from the HRAC Group 15, which are known inhibitors of very long-chain fatty acid (VLCFA) biosynthesis. jst.go.jpjst.go.jp This analysis revealed that asparagine and phenylalanine accumulated significantly in this compound-treated plants. jst.go.jp
Lipidomic analysis, which focuses on the comprehensive profiling of lipid molecular species, is particularly relevant for studying the effects of this compound, given its role as a lipid synthesis inhibitor. researchgate.netaocs.org Such analyses are often carried out using direct infusion electrospray ionization triple quadrupole mass spectrometry or LC-MS. aocs.org By comparing the lipid profiles of treated and untreated plants, researchers can identify specific changes in lipid composition, providing insights into the enzymatic steps targeted by the herbicide. aocs.org For instance, a decrease in the levels of very long-chain fatty acids (VLCFAs) would be indicative of the inhibition of the fatty acid elongase complex. jst.go.jpjst.go.jp
Table 4: Metabolomic and Lipidomic Approaches for Studying this compound's Effects
| Approach | Analytical Technique | Organism | Key Findings | Reference |
| Metabolomics | GC-MS | Arabidopsis thaliana | Changes in polar metabolites allowed for herbicide differentiation. | nih.govnih.gov |
| Metabolomics | GC-MS/MS & LC-MS | Echinochloa crus-galli | Clustered with VLCFA inhibitors; accumulation of asparagine and phenylalanine. | jst.go.jpjst.go.jp |
| Lipidomics | LC-MS | Zebrafish (embryonic development) | Used to analyze lipid composition and processing. | researchgate.net |
This table outlines the use of metabolomic and lipidomic profiling to investigate the biochemical impact of this compound on different organisms.
Advanced Research Models and Methodological Approaches
Utilization of Model Organisms for Mechanistic Elucidation
Advanced research relies on model organisms to unravel the intricate mechanisms of action of chemical compounds. In the study of benfuresate, Arabidopsis thaliana and zebrafish embryos have proven to be invaluable for elucidating its effects at the molecular and developmental levels.
Arabidopsis thaliana as a Model for Herbicide Mode of Action Studies
The small, fast-growing plant Arabidopsis thaliana serves as a primary model for understanding the mode of action of herbicides like this compound. Research has demonstrated that this compound treatment in Arabidopsis induces a phenotype that mimics the fiddlehead mutant, characterized by the fusion of organs and a distinctive fiddlehead-like appearance of the inflorescence. nih.gov This phenotypic similarity provided a crucial clue to its mechanism, pointing towards the disruption of very-long-chain fatty acid (VLCFA) synthesis. nih.gov The fiddlehead gene itself encodes a VLCFA elongase, an enzyme critical for the extension of fatty acid chains. nih.gov
Studies have shown that this compound, along with other herbicides, causes these specific morphological abnormalities, suggesting a common target in a wide range of plants. nih.govjst.go.jp Phenotypic assays on Arabidopsis treated with this compound reveal symptoms such as shrinking and greening of newly emerged leaves and inflorescences. jst.go.jpjst.go.jp At later stages, the characteristic fiddlehead-like symptoms become apparent in the inflorescences, a visual confirmation of its impact on development. jst.go.jpjst.go.jp Gene expression profiling using Arabidopsis gene arrays has further substantiated that the inhibition of VLCFA synthesis is the primary mode of action. nih.gov
Metabolic profiling of this compound-treated Arabidopsis has been conducted to analyze changes in primary metabolites. nih.gov While the changes were noted to be less dramatic compared to some other herbicides, significant alterations in certain metabolites were observed. nih.govresearchgate.net
Table 1: Phenotypic Effects of this compound on Arabidopsis thaliana
| Developmental Stage | Observed Phenotype | Reference |
|---|---|---|
| Early (7 days after treatment) | Shrinking and greening of new leaves | jst.go.jpjst.go.jp |
Zebrafish Embryos as a Model for Investigating Molecular Developmental Pathways
Zebrafish (Danio rerio) embryos are a powerful vertebrate model for toxicology and developmental biology due to their rapid, external, and transparent development. researchgate.net Studies using this model have revealed that this compound induces significant developmental toxicity. researchgate.netnih.gov Exposure to this compound leads to growth retardation and a variety of morphological malformations, including defects in eye and otolith development, pericardial and yolk sac edema, and abnormal spine curvature. researchgate.netresearchgate.netnih.gov
Mechanistic investigations in zebrafish have shown that this compound exposure significantly alters the expression of genes crucial for development. It disrupts the transcription of key cell cycle regulators, sensitizing cells to apoptosis. researchgate.netresearchgate.netnih.gov Furthermore, this compound adversely affects vascular formation by downregulating the expression of genes essential for the development of the circulatory system. researchgate.netresearchgate.netnih.gov
Table 2: Impact of this compound on Gene Expression in Zebrafish Embryos
| Gene Category | Affected Genes | Effect | Reference |
|---|---|---|---|
| Cell Cycle Regulators | ccnd1, ccne1, cdk2, cdk6 | Altered transcription levels | researchgate.netresearchgate.netnih.gov |
This compound exposure has been shown to induce apoptosis, or programmed cell death, in developing zebrafish larvae. researchgate.netresearchgate.netnih.gov This cellular-level effect is a direct consequence of the altered expression of proliferative pathway genes, contributing to the observed pathological and morphological changes in the embryos. researchgate.netresearchgate.netnih.gov The induction of apoptosis is a key mechanism underlying the developmental toxicity of this compound in this non-target aquatic organism. researchgate.net
Analysis of Gene Expression Regulation (e.g., cell cycle, vascular formation)
In Vitro Plant Cell Culture Systems for Biochemical Investigations
In vitro plant cell culture systems provide a controlled environment for dissecting the biochemical effects of herbicides. ebsco.comnih.govwikipedia.org These systems, which involve growing plant cells, tissues, or organs on a nutrient-rich medium, allow for detailed investigation without the complexities of a whole organism. ebsco.comnih.gov While specific, detailed studies focusing solely on this compound using these systems are not extensively documented in the provided sources, the techniques are widely applied for studying herbicides that inhibit processes like VLCFA synthesis. Such systems could be used to directly assess the impact of this compound on the biochemical pathways within plant cells, complementing the findings from whole-organism studies on Arabidopsis. googleapis.comgoogleapis.com
Systems Biology and Omics-based Approaches (e.g., Metabolomics, Lipidomics)
Systems biology, incorporating various "omics" technologies, offers a holistic view of the biological impact of chemical compounds. Metabolomics and lipidomics are particularly relevant for a lipid synthesis inhibitor like this compound.
Metabolomic studies, specifically using gas chromatography-mass spectrometry (GC-MS), have been employed to create a comprehensive metabolic phenotype of Arabidopsis thaliana tissue after treatment with this compound. nih.govnih.gov These analyses have identified and quantified numerous polar metabolites, revealing that while this compound caused less pronounced changes in primary metabolites compared to other herbicides, it still produced a distinct metabolic profile. nih.govresearchgate.net This approach allows for the clear differentiation of this compound from herbicides with different modes of action based on the analysis of polar metabolites alone. nih.govnih.gov For instance, studies have noted the accumulation of asparagine and phenylalanine in this compound-treated plants. researchgate.net
Given that this compound's primary mode of action is the inhibition of lipid synthesis, lipidomics—the large-scale study of lipids—is a highly pertinent approach. researchgate.netnih.gov While the provided search results highlight this compound as a VLCFA biosynthesis inhibitor, jst.go.jpcambridge.org detailed lipidomics studies specifically profiling the global changes in lipid species in response to this compound are an area for further investigation. Such studies would provide deeper insights into the specific disruptions within the lipidome.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Flufenacet (B33160) |
| Asparagine |
| Phenylalanine |
| ccnd1 |
| ccne1 |
| cdk2 |
| cdk6 |
| vegfaa |
| vegfc |
| flt1 |
| flt4 |
Q & A
Basic: What are the primary mechanisms of action of Benfuresate at the molecular level?
This compound acts as a herbicide by disrupting lipid biosynthesis pathways in target plants. Its ethanesulfonate group interacts with acetyl-CoA carboxylase (ACCase), inhibiting fatty acid synthesis, which is critical for cell membrane formation . Researchers can validate this mechanism using in vitro enzyme inhibition assays coupled with gas chromatography-mass spectrometry (GC-MS) to track lipid metabolism disruptions in treated plant tissues .
Advanced: How can zebrafish larvae models be optimized to study this compound-induced developmental toxicity?
Zebrafish models require standardized exposure protocols (e.g., 96-hour LC50 assays) and endpoints such as apoptosis markers (e.g., caspase-3 activation) and histopathological analysis. Lee et al. (2021) demonstrated that continuous exposure to 2.5 mg/L this compound induced yolk sac edema and spinal curvature, validated via real-time qPCR for apoptosis-related genes (bax, bcl-2) . Researchers should include negative controls and replicate experiments across multiple spawning cycles to account for biological variability .
Advanced: What methodological challenges arise in synthesizing high-purity this compound, and how can they be resolved?
Synthesis involves reducing NC 9770 with sodium borohydride, followed by cyclization under acidic conditions. Key challenges include controlling reaction temperature (critical at 60–65°C) and minimizing byproducts like sulfonic acid derivatives. Optimize purity (>98%) via solvent extraction (e.g., ethyl acetate) and distillation, as described in industrial synthesis protocols . Characterization should include <sup>1</sup>H/<sup>13</sup>C NMR and elemental analysis to confirm structural integrity .
Basic: What standardized models are used to assess this compound’s herbicidal efficacy?
Field trials using split-plot designs (e.g., 5 herbicides × 3 cultivation intervals) and randomized block designs (4–5 replications) are standard. Efficacy metrics include tuber population reduction (40–97% in greenhouse studies) and Tukey’s HSD post-hoc analysis to compare treatment groups . Lab models often use Arabidopsis thaliana for genetic susceptibility studies .
Advanced: How should researchers address contradictions in this compound’s efficacy data across studies?
Contradictions, such as variable control efficacy (53–97%) compared to glyphosate , require meta-analysis of experimental conditions. Factors like soil pH, application timing, and adjuvant use must be standardized. Use multivariate regression to isolate confounding variables and validate findings through replicated field trials .
Advanced: Which analytical techniques are most reliable for quantifying this compound residues in environmental samples?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and LC-MS/MS (MRM mode) are preferred for sensitivity (LOQ = 0.01 mg/kg). Calibrate using this compound standards stored at 0–6°C to prevent degradation . Include spike-and-recovery tests (85–110% recovery rates) to validate extraction protocols .
Basic: What are the key environmental persistence metrics for this compound, and how are they measured?
Half-life (t½) in soil is typically 30–40 days under aerobic conditions. Measure via first-order kinetics using <sup>14</sup>C-labeled this compound and liquid scintillation counting. Field vs. lab discrepancies arise from microbial activity variations; mitigate by conducting microcosm studies with controlled humidity and temperature .
Advanced: How can transcriptomic profiling elucidate this compound’s apoptotic pathways in non-target organisms?
RNA sequencing of zebrafish larvae exposed to sublethal doses (1–2 mg/L) identifies differentially expressed genes (DEGs) in oxidative stress pathways (e.g., sod1, cat). Pair with functional enrichment analysis (GO and KEGG databases) to map apoptosis triggers. Validate with CRISPR/Cas9 knockout models to confirm gene roles .
Advanced: What factorial design considerations improve this compound field trials?
Use a split-split-plot design to test interactions between application rates (1.92–2.00 kg/ha), timing (pre- vs. post-emergence), and adjuvants. Include 4–5 replications per treatment and analyze via mixed-effects models to account for spatial variability. Measure long-term weed resistance using seedbank viability assays .
Basic: How should this compound-related research comply with regulatory reporting standards?
Follow OECD Guidelines 208 (terrestrial plant tests) and 210 (fish toxicity). Report synthetic procedures with CAS 68505-69-1, purity metrics, and spectral data . For toxicity studies, include EC50/LC50 values, confidence intervals, and ethical approval statements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
